6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Starting with the condensation of hydrazine derivatives with aldehydes or ketones to form hydrazones.
Cyclization: The hydrazones can then undergo cyclization with triazine derivatives under specific conditions, such as the presence of a base or acid catalyst.
Functional Group Modifications: Further modifications, such as nitration or methoxylation, can be performed to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the triazine ring or the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Triazine derivatives are often used as ligands in coordination chemistry and catalysis.
Materials Science: These compounds can be used in the synthesis of polymers and advanced materials.
Biology and Medicine
Pharmaceuticals: Triazine derivatives have shown potential as anticancer, antiviral, and antimicrobial agents.
Biological Probes: They can be used as probes in biochemical assays and imaging.
Industry
Agriculture: Some triazine derivatives are used as herbicides and pesticides.
Dyes and Pigments: These compounds can be used in the production of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
- 2,4-Diamino-6-(4-nitrophenyl)-1,3,5-triazine
- 2,4-Diamino-6-(phenyl)-1,3,5-triazine
Uniqueness
The uniqueness of 6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific functional groups and their arrangement, which can confer unique chemical and biological properties. This can result in distinct reactivity, selectivity, and efficacy in various applications.
Properties
Molecular Formula |
C23H19N9O5 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H19N9O5/c1-37-20-12-11-19(32(35)36)13-15(20)14-24-30-23-28-21(25-16-5-3-2-4-6-16)27-22(29-23)26-17-7-9-18(10-8-17)31(33)34/h2-14H,1H3,(H3,25,26,27,28,29,30)/b24-14+ |
InChI Key |
BTYKQRQJXUHWCU-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4 |
Origin of Product |
United States |
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